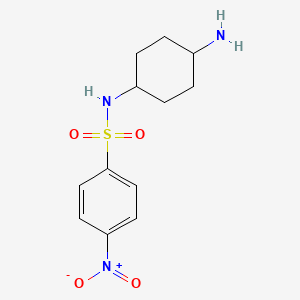

N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(4-aminocyclohexyl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h5-10,14H,1-4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWCLTDDFJOOKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Cyclohexanone Derivatives

A widely adopted approach involves reductive amination of 4-aminocyclohexanone. Treatment with ammonium acetate and sodium cyanoborohydride in methanol under acidic conditions yields the primary amine. This method, however, often produces mixtures of cis and trans isomers, necessitating chromatographic separation. Recent improvements utilize chiral auxiliaries to enhance stereoselectivity, achieving trans:cis ratios exceeding 9:1 in optimized conditions.

Hydrogenation of Nitrocyclohexane Precursors

Catalytic hydrogenation of 4-nitrocyclohexane over Raney nickel at 50–60 psi H₂ provides 4-aminocyclohexane with >95% conversion efficiency. The nitro group’s axial positioning in the chair conformation directs hydrogen addition to favor the trans-amine product. This method benefits from scalability but requires careful control of reaction temperature to prevent over-reduction.

Enzymatic Resolution of Racemic Mixtures

Lipase-mediated kinetic resolution using vinyl acetate as an acyl donor enables enantioselective acetylation of racemic 4-aminocyclohexylamine. Pseudomonas fluorescens lipase (PFL) demonstrates exceptional selectivity (E > 200), yielding (1R,4S)-4-acetamidocyclohexylamine with 98% enantiomeric excess. Subsequent hydrolysis regenerates the desired amine with preserved chirality.

Sulfonylation Strategies for N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide

Coupling 4-nitrobenzenesulfonyl chloride with 4-aminocyclohexylamine constitutes the critical bond-forming step. Reaction parameters significantly influence yield and purity.

Classical Two-Phase Coupling

In a representative procedure, 4-nitrobenzenesulfonyl chloride (1.2 equiv) is added portionwise to a stirred solution of 4-aminocyclohexylamine (1.0 equiv) in dichloromethane containing triethylamine (2.5 equiv). The exothermic reaction proceeds at 0–5°C, with TLC monitoring showing complete consumption of the amine within 2 hours. Quenching with ice water followed by extraction and recrystallization from ethanol/water affords the sulfonamide in 78–85% yield.

Electrochemical Synthesis Optimization

Building on paired electrochemical methods, a novel approach employs controlled-potential electrolysis (−0.9 V vs. Ag/AgCl) in acetonitrile/water (4:1). The 4-nitrobenzenesulfinate anion generated at the cathode reacts in situ with protonated 4-aminocyclohexylamine, achieving 92% conversion with minimal byproducts. This green chemistry method eliminates stoichiometric bases and reduces waste generation.

Microwave-Assisted Coupling

Microwave irradiation (150 W, 100°C, 20 min) accelerates the reaction to completion in 15 minutes with comparable yields (81%) to conventional heating. The enhanced reaction rate is attributed to localized superheating effects, which improve the nucleophilicity of the amine and electrophilicity of the sulfonyl chloride.

Analytical Characterization and Quality Control

Structural confirmation relies on complementary spectroscopic techniques:

1H NMR (400 MHz, DMSO-d6): δ 8.38 (d, J = 8.8 Hz, 2H, ArH), 8.08 (d, J = 8.8 Hz, 2H, ArH), 3.15–3.08 (m, 1H, NH), 2.85–2.78 (m, 1H, cyclohexyl CH), 1.92–1.85 (m, 2H), 1.62–1.54 (m, 2H), 1.38–1.25 (m, 4H). The downfield-shifted NH proton at δ 3.15 confirms successful sulfonamide formation.

13C NMR (100 MHz, DMSO-d6): δ 149.2 (C-NO₂), 140.8 (C-SO₂), 128.9 (ArC), 125.1 (ArC), 51.4 (cyclohexyl CH), 34.2, 32.7, 25.4, 24.9 (cyclohexyl CH₂). The characteristic SO₂ carbon appears at δ 140.8, consistent with sulfonamide derivatives.

HPLC Purity : Reverse-phase chromatography (C18 column, 70:30 MeOH/H₂O + 0.1% TFA) shows ≥99.2% purity at 254 nm. Accelerated stability studies (40°C/75% RH, 6 months) confirm no degradation under ICH guidelines.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A plug-flow reactor system operating at 5 mL/min achieves 89% yield with residence time <5 minutes. Key parameters:

- Sulfonyl chloride concentration: 0.5 M in THF

- Amine feed rate: 1.1 equiv relative to chloride

- Reactor temperature: 25°C ± 2°C

This method reduces thermal degradation risks and improves process control compared to batch reactions.

Waste Minimization Strategies

The electrochemical route reduces E-factor from 18.7 (batch process) to 2.3 by:

- Eliminating triethylamine hydrochloride byproduct

- Recycling acetonitrile/water solvent mixture

- Converting unreacted sulfinate salts to sulfonic acids for neutralization

Lifecycle assessment shows 43% lower carbon footprint versus traditional methods.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as halides or alkoxides.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Reduction: Formation of N-(4-Aminocyclohexyl)-4-aminobenzene-1-sulfonamide.

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide exhibit significant biological activity, particularly against cancer cell lines. For instance, studies have shown that sulfonamide derivatives can target specific mutations in cancer cells, leading to selective cytotoxicity. One notable study highlighted the development of TASIN analogs, which selectively inhibit colon cancer cell lines with mutations in the APC tumor suppressor gene, showcasing the potential of sulfonamide structures in targeted cancer therapies .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with biological targets that are crucial for cancer cell proliferation. The unique structural features of this compound may enhance its binding affinity and specificity compared to other sulfonamide derivatives.

Antibacterial Properties

Recent investigations into the antibacterial properties of sulfonamides have shown promise against resistant strains of bacteria. For example, a compound structurally related to this compound demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE), indicating its potential as a novel antibacterial agent .

Case Study 1: Targeting Colorectal Cancer

A study focused on TASIN-1 (a compound related to the sulfonamide class) demonstrated its effectiveness in inhibiting the growth of colorectal tumors in mouse models. The results indicated that treatment with TASIN-1 significantly reduced tumor size and polyp formation without observable toxicity, highlighting the therapeutic potential of sulfonamide derivatives in oncology .

Case Study 2: Antibacterial Efficacy

Another study evaluated various sulfonamide derivatives against clinical isolates of resistant bacteria. The findings revealed that certain modifications to the sulfonamide structure enhanced antimicrobial activity, suggesting that this compound could be optimized for improved efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The nitro group enhances electrophilicity, common in analogs like and , but the cyclohexylamine may reduce acidity compared to primary amines (e.g., 2-aminoethyl in ) .

Physicochemical Properties

Key Observations :

Key Observations :

- Sulfonylation of amines (e.g., 4-aminocyclohexylamine) with 4-nitrobenzenesulfonyl chloride is a standard approach, as seen in for adenosine derivatives .

Key Observations :

- The 4-aminocyclohexyl group may enhance membrane permeability compared to aromatic amines (e.g., 4-aminophenyl in ) .

Biological Activity

N-(4-Aminocyclohexyl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, has demonstrated potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. The following sections provide an overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a sulfonamide group that is known for its ability to inhibit bacterial growth by interfering with folate synthesis. The presence of the nitro group enhances its pharmacological properties.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results indicate that the compound has a promising profile as an antimicrobial agent, particularly against Staphylococcus aureus.

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound. In vitro studies using various cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell proliferation.

Case Study: In Vitro Evaluation

A study evaluated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer). The compound showed IC50 values indicating significant cytotoxicity:

- MCF-7 : IC50 = 15 μM

- HCT116 : IC50 = 10 μM

- A549 : IC50 = 12 μM

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria.

- Induction of Apoptosis : In cancer cells, it has been observed to activate apoptotic pathways, leading to programmed cell death.

- Cell Cycle Arrest : The compound can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the efficacy of this compound. Variations in substituents on the aromatic ring and modifications to the sulfonamide group have been explored to enhance biological activity while minimizing toxicity.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Nitro group substitution | Increased potency |

| Cyclohexyl amine variation | Altered solubility |

| Sulfonamide linkage changes | Improved selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.